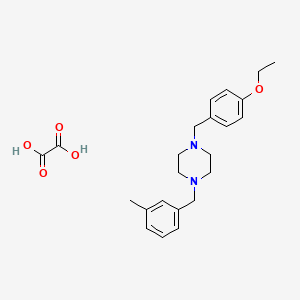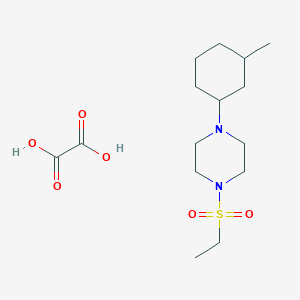![molecular formula C23H29N3O9S B3939171 N-(4-{[4-(2,5-dimethoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3939171.png)
N-(4-{[4-(2,5-dimethoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate
Overview
Description
N-(4-{[4-(2,5-dimethoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate, also known as DSP-4, is a chemical compound that has been widely used in scientific research to study the noradrenergic system. This compound has been found to selectively destroy noradrenergic neurons, making it a valuable tool for studying the role of noradrenaline in various physiological and pathological conditions.
Mechanism of Action
The mechanism of action of N-(4-{[4-(2,5-dimethoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate involves the selective destruction of noradrenergic neurons. This compound is taken up by noradrenergic neurons via the norepinephrine transporter and is then converted to a neurotoxic metabolite that causes the destruction of the neuron. The exact mechanism by which this compound causes neuronal destruction is not fully understood, but it is thought to involve the generation of free radicals and oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to the destruction of noradrenergic neurons. This results in a decrease in noradrenaline levels in the brain and peripheral tissues. This compound has been found to cause a decrease in blood pressure and heart rate, as well as a decrease in locomotor activity and exploratory behavior. It has also been found to impair learning and memory, and to increase anxiety-like behavior.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-{[4-(2,5-dimethoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate in lab experiments include its selectivity for noradrenergic neurons, which allows for the study of the specific role of noradrenaline in various physiological and pathological conditions. The limitations of using this compound include its neurotoxicity, which can lead to the destruction of non-target neurons and potential confounds in experimental results. Additionally, the use of this compound requires careful dosing and monitoring to ensure that the effects of the compound are not confounded by its neurotoxicity.
Future Directions
For the use of N-(4-{[4-(2,5-dimethoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate in scientific research include the development of new techniques for delivering the compound to specific regions of the brain or peripheral tissues. This could allow for more precise studies of the role of noradrenaline in specific physiological and pathological conditions. Additionally, the use of this compound in combination with other compounds that affect the noradrenergic system could provide new insights into the complex interactions between noradrenaline and other neurotransmitters. Finally, the development of new animal models that allow for the selective destruction of noradrenergic neurons could provide new tools for studying the role of noradrenaline in various physiological and pathological conditions.
Scientific Research Applications
N-(4-{[4-(2,5-dimethoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate has been extensively used in scientific research to study the noradrenergic system. This compound has been found to selectively destroy noradrenergic neurons, making it a valuable tool for studying the role of noradrenaline in various physiological and pathological conditions. This compound has been used to study the role of noradrenaline in depression, anxiety, stress, and drug addiction. It has also been used to study the effects of noradrenaline on learning and memory, cardiovascular function, and immune function.
properties
IUPAC Name |
N-[4-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S.C2H2O4/c1-16(25)22-18-4-7-20(8-5-18)30(26,27)24-12-10-23(11-13-24)15-17-14-19(28-2)6-9-21(17)29-3;3-1(4)2(5)6/h4-9,14H,10-13,15H2,1-3H3,(H,22,25);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVNDNPGQLRVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC(=C3)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate](/img/structure/B3939117.png)
![6-amino-4-(4-hydroxy-3-methoxyphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3939123.png)
![4-chloro-6-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3939129.png)

![2,4-dichloro-N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3939145.png)


![N-(4-chlorobenzyl)-N-{2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}propanamide](/img/structure/B3939155.png)
![2-methoxy-1-methyl-2-oxoethyl 4-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B3939178.png)

![N-[(4-methoxyphenyl)(phenyl)methyl]-N'-phenylthiourea](/img/structure/B3939185.png)
![3-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-[(5-phenylisoxazol-3-yl)methyl]propanamide](/img/structure/B3939186.png)